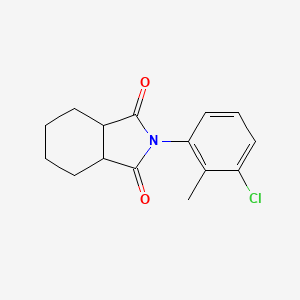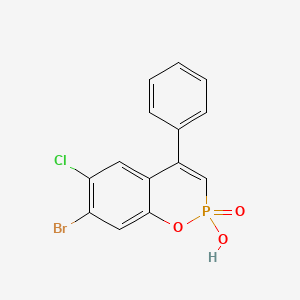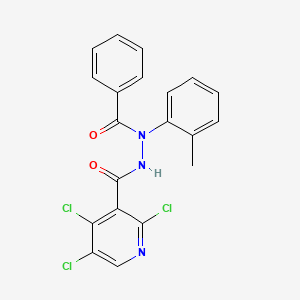
(2Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE is an organic compound characterized by its complex structure, which includes bromine, hydroxyl, methoxy, nitro, and cyano functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.
Nitration: Introduction of the nitro group.
Formation of the Ethenyl Cyanide Moiety: This step involves the formation of the double bond and the cyano group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique functional groups.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
類似化合物との比較
Similar Compounds
(Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of (Z)-2-(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)-1-(4-NITROPHENYL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H10Br2N2O4 |
|---|---|
分子量 |
454.07 g/mol |
IUPAC名 |
(Z)-3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10Br2N2O4/c1-24-13-7-10(14(17)15(18)16(13)21)6-11(8-19)9-2-4-12(5-3-9)20(22)23/h2-7,21H,1H3/b11-6+ |
InChIキー |
DCWXWUAOIZYMGK-IZZDOVSWSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
正規SMILES |
COC1=C(C(=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11098460.png)

![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]indolizine-3-carbohydrazide](/img/structure/B11098466.png)
![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)

![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11098540.png)

